4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- 4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-
Brand Name: Vulcanchem
CAS No.: 927986-31-0
VCID: VC16268239
InChI: InChI=1S/C14H12Cl2N2O3S/c15-10-2-1-8(3-11(10)16)6-17-12(19)5-13-18-9(7-22-13)4-14(20)21/h1-3,7H,4-6H2,(H,17,19)(H,20,21)
SMILES:
Molecular Formula: C14H12Cl2N2O3S
Molecular Weight: 359.2 g/mol

4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-

CAS No.: 927986-31-0

Cat. No.: VC16268239

Molecular Formula: C14H12Cl2N2O3S

Molecular Weight: 359.2 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- - 927986-31-0

Specification

CAS No. 927986-31-0
Molecular Formula C14H12Cl2N2O3S
Molecular Weight 359.2 g/mol
IUPAC Name 2-[2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C14H12Cl2N2O3S/c15-10-2-1-8(3-11(10)16)6-17-12(19)5-13-18-9(7-22-13)4-14(20)21/h1-3,7H,4-6H2,(H,17,19)(H,20,21)
Standard InChI Key DOVLYVGIIPQMJM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CNC(=O)CC2=NC(=CS2)CC(=O)O)Cl)Cl

Introduction

Chemical Identity and Structural Features

Table 1: Core Chemical Properties

PropertyValue
CAS No.879399-82-3
Molecular Weight490.42 g/mol
Molecular FormulaC₁₉H₂₁Cl₂N₃O₄S₂
Purity (LCMS)98.95%
Storage Conditions-20°C (under nitrogen)

Synthesis and Manufacturing

Analytical Validation

The compound’s structure is confirmed through:

  • ¹H NMR Spectroscopy: Matches expected proton environments (e.g., aromatic protons from dichlorophenyl, morpholine methylene signals) .

  • LCMS: Molecular ion peak at m/z 490.42 aligns with the theoretical mass .

Physicochemical and Stability Profiles

Physical State and Solubility

The compound exists as a colorless to light yellow oil at room temperature . Its lipophilic nature (predicted logP ~5.9 based on analogs ) suggests poor aqueous solubility, necessitating organic solvents like DMSO or ethanol for dissolution.

Stability Considerations

Stability data indicate:

  • Short-term Storage: 1 month at -20°C under nitrogen.

  • Long-term Storage: 6 months at -80°C under nitrogen .
    Degradation pathways may involve hydrolysis of the amide bond or oxidation of the thiazole ring.

Analytical and Quality Control Methods

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms substituent positions and stereochemistry .

  • Infrared Spectroscopy (IR): Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

CompoundMolecular WeightKey SubstituentsBiological Activity
Target Compound490.423,4-Dichlorophenyl, morpholineCCR3 antagonism
4-Thiazoleacetic acid (VC16259676)334.404-EthoxyphenylUnspecified
2-Amino-4-thiazoleacetic acid158.18Amino groupAntimicrobial precursor

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